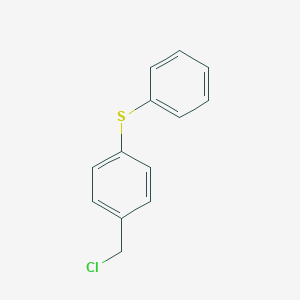

1-(Chloromethyl)-4-(phenylthio)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43056. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFHPRWHJYDGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153018 | |

| Record name | 1-(Chloromethyl)-4-(phenylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208-87-3 | |

| Record name | 1-(Chloromethyl)-4-(phenylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-4-(phenylthio)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1208-87-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Chloromethyl)-4-(phenylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-4-(phenylthio)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Phenylthiobenzyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y37XJ4ZH9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Chloromethyl)-4-(phenylthio)benzene

CAS Number: 1208-87-3

This technical guide provides a comprehensive overview of 1-(Chloromethyl)-4-(phenylthio)benzene, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the compound's chemical and physical properties, a validated synthesis protocol, its primary application in the synthesis of Fenticonazole Nitrate, and relevant safety information.

Chemical and Physical Properties

This compound is a halogenated aromatic sulfide. The following table summarizes its key quantitative properties.

| Property | Value | Source |

| CAS Number | 1208-87-3 | [1][2][3] |

| Molecular Formula | C₁₃H₁₁ClS | [1][2] |

| Molecular Weight | 234.74 g/mol | [1][2] |

| Appearance | Yellow to brown liquid | [2] |

| Boiling Point | 372 °C | [2] |

| Density | 1.22 g/cm³ | [2] |

| Flash Point | 167 °C | [2] |

| XLogP3-AA | 4.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the chlorination of p-(phenylthio)benzyl alcohol.

Experimental Protocol: Synthesis from p-(phenylthio)benzyl alcohol

This protocol is adapted from a method described in the chemical literature.[2]

Materials:

-

p-(phenylthio)benzyl alcohol

-

Pyridine

-

Dichloromethane (DCM)

-

Thionyl chloride (SOCl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

-

Ice

Equipment:

-

5000 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a 5000 mL reaction flask, add 518.0 g of p-(phenylthio)benzyl alcohol, 147 mL of pyridine, and 2444 mL of dichloromethane at room temperature (25 °C).

-

Stir the mixture to ensure homogeneity and then cool the flask in an ice-water bath.

-

Slowly add thionyl chloride dropwise to the reaction mixture, maintaining the temperature between 20-24 °C.

-

After the addition of thionyl chloride is complete, remove the ice bath and continue stirring the reaction mixture at room temperature (25 °C) for 2 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (10:1).

-

Upon completion of the reaction, quench the mixture by washing it with water.

-

Neutralize the organic layer by washing it again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure (1720 Pa) at 25 °C using a rotary evaporator to remove the dichloromethane.

-

The resulting product is a brownish-red oil. The product can be solidified by freezing at approximately -10°C.

Expected Yield and Purity:

-

Yield: Approximately 97.7%

-

Purity (by HPLC): Approximately 99.66%

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Fenticonazole Nitrate

This compound is a crucial intermediate in the synthesis of Fenticonazole nitrate, a broad-spectrum antifungal agent.[2] Fenticonazole is prepared by the N-alkylation of imidazole with 1-(2,4-dichlorophenyl)-2-bromoethanol, followed by etherification with this compound in the presence of a base.

Reaction Scheme for Fenticonazole Synthesis

Caption: Synthesis of Fenticonazole Nitrate from key intermediates.

Signaling Pathway of Fenticonazole

As the primary application of this compound is in the synthesis of fenticonazole, understanding the mechanism of action of fenticonazole is crucial. Fenticonazole, like other imidazole antifungals, targets the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol.[4][5]

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The key enzyme in the ergosterol biosynthesis pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme. Fenticonazole inhibits this enzyme, leading to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane.[4][6] This disruption of the cell membrane's structure and function ultimately leads to fungal cell death.

Fenticonazole Signaling Pathway Diagram

Caption: Mechanism of action of Fenticonazole on the ergosterol biosynthesis pathway.

Spectral Data

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use a respirator if ventilation is inadequate.

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Remove contaminated clothing and wash skin with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with a well-defined synthesis protocol. Its primary importance lies in its role as a precursor to the antifungal agent Fenticonazole. While detailed public spectral and toxicological data are limited, its synthetic utility is well-established. Researchers and drug development professionals should handle this compound with appropriate safety measures and can utilize the provided protocols and pathway information as a foundation for their work.

References

- 1. This compound | C13H11ClS | CID 71022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1208-87-3 [chemicalbook.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. What is the mechanism of Fenticonazole Nitrate? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. What is Fenticonazole Nitrate used for? [synapse.patsnap.com]

An In-depth Technical Guide to 1-(Chloromethyl)-4-(phenylthio)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(Chloromethyl)-4-(phenylthio)benzene, a key intermediate in the synthesis of various organic molecules of pharmaceutical interest. This document details its chemical structure, physicochemical properties, synthesis, and analytical methods. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Chemical Structure and Identification

This compound is an aromatic thioether containing a chloromethyl group. Its structure is characterized by a phenyl ring and a benzyl chloride moiety linked by a sulfur atom.

Systematic Name: this compound[1] Other Names: 4-(Phenylthio)benzyl chloride, 1-(Chloromethyl)-4-(phenylsulfanyl)benzene, Benzene, 1-(chloromethyl)-4-(phenylthio)-[1]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 1208-87-3 | [1] |

| Molecular Formula | C₁₃H₁₁ClS | [1] |

| Molecular Weight | 234.74 g/mol | [1] |

| Appearance | Yellow to brown liquid | [2] |

| Boiling Point | 372 °C | [2] |

| Density | 1.22 g/cm³ | [2] |

| Flash Point | 167 °C | [2] |

| LogP | 4.49 | |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |

Spectroscopic Data:

-

¹³C NMR: Similar to ¹H NMR, experimental ¹³C NMR data is not widely published. The spectrum would be expected to show distinct signals for the aromatic carbons and the carbon of the chloromethyl group.

-

Infrared (IR) Spectroscopy: While a specific spectrum is not available, characteristic IR absorption bands would be expected for C-H stretching of the aromatic rings, C=C stretching of the aromatic rings, C-S stretching, and C-Cl stretching.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of benzyl halides and thioethers.

Synthesis

This compound can be synthesized from 4-phenylthiobenzyl alcohol. A general experimental protocol is described below.

Synthesis from 4-(Phenylthio)benzyl Alcohol

This method involves the chlorination of 4-(phenylthio)benzyl alcohol using thionyl chloride.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a 5000 mL reaction flask, add 518.0 g of 4-phenylthiobenzyl alcohol, 147 mL of pyridine, and 2444 mL of dichloromethane at room temperature (25 °C).[2]

-

Cooling: Mix the contents well and cool the flask in an ice-water bath to control the temperature.[2]

-

Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise while maintaining the temperature between 20-24 °C.[2]

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature (25 °C) for 2 hours.[2]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (10:1).[2]

-

Work-up:

-

Product Isolation: The resulting brownish-red oily product is this compound. The reported yield is 97.7% with an HPLC purity of 99.66%. The product may solidify upon freezing to approximately -10°C.[2]

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound.

HPLC Method:

-

Technique: Reverse-phase (RP) HPLC.[3]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[3]

-

Column: A Newcrom R1 HPLC column is a suitable option.[3]

-

Applications: This method can be used for purity analysis, isolation of impurities through preparative separation, and in pharmacokinetic studies.[3]

Experimental Workflow for HPLC Analysis:

Caption: General workflow for HPLC analysis.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of pharmacologically active molecules. Its primary documented use is as a reactant in the preparation of the antifungal agent, fenticonazole nitrate.[2]

Logical Relationship in Fenticonazole Synthesis:

Caption: Role in Fenticonazole Synthesis.

The chloromethyl group is a reactive site that allows for nucleophilic substitution reactions, making this compound a versatile intermediate for introducing the 4-(phenylthio)benzyl moiety into various molecular scaffolds.

Safety and Handling

Conclusion

This compound is a valuable chemical intermediate with a primary application in the synthesis of the antifungal drug fenticonazole. This guide has provided an overview of its chemical properties, a detailed synthesis protocol, and analytical methods. The lack of comprehensive spectroscopic and toxicological data highlights an area for future research to fully characterize this compound and ensure its safe handling and application in research and development.

References

Synthesis of 1-(Chloromethyl)-4-(phenylthio)benzene from p-(phenylthio)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(chloromethyl)-4-(phenylthio)benzene from its precursor, p-(phenylthio)benzyl alcohol. The document outlines the prevalent synthetic methodologies, providing detailed experimental protocols and comparative data to assist researchers in selecting the most suitable method for their needs. This guide also covers reaction mechanisms, purification techniques, and potential side reactions.

Introduction

This compound is a valuable intermediate in organic synthesis, notably utilized in the preparation of antifungal agents such as fenticonazole nitrate[1]. The conversion of the benzylic alcohol group in p-(phenylthio)benzyl alcohol to a chloromethyl group is a critical transformation that activates the molecule for subsequent nucleophilic substitution reactions. This guide explores the most common and effective methods to achieve this conversion, with a primary focus on the widely used thionyl chloride-pyridine system.

Synthesis of the Starting Material: p-(Phenylthio)benzyl alcohol

Prior to the main synthesis, it is often necessary to prepare the starting material, p-(phenylthio)benzyl alcohol. A common method involves the nucleophilic substitution of a suitable p-substituted benzyl halide with thiophenol.

Experimental Protocol: Synthesis of p-(phenylthio)benzyl alcohol

A typical laboratory-scale synthesis of p-(phenylthio)benzyl alcohol involves the reaction of a p-halobenzyl alcohol with thiophenol in the presence of a base. The following is a representative procedure:

-

Reaction Setup: A round-bottom flask is charged with p-halobenzyl alcohol (e.g., 4-chlorobenzyl alcohol or 4-bromobenzyl alcohol), a suitable solvent (e.g., ethanol, DMF), and a base (e.g., sodium hydroxide, potassium carbonate).

-

Addition of Thiophenol: Thiophenol is added dropwise to the stirred solution at room temperature.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure p-(phenylthio)benzyl alcohol.

Chlorination of p-(phenylthio)benzyl alcohol

Several methods are available for the chlorination of benzyl alcohols. The choice of method often depends on factors such as scale, substrate sensitivity, and desired purity.

Method 1: Thionyl Chloride and Pyridine

This is a widely used and highly efficient method for the conversion of benzyl alcohols to benzyl chlorides. The reaction proceeds with high yield and purity.

The following procedure is a well-documented method for the synthesis of this compound[1]:

-

Reaction Setup: To a 5000 mL reaction flask, add 518.0 g of p-(phenylthio)benzyl alcohol, 147 mL of pyridine, and 2444 mL of dichloromethane at room temperature (25 °C). Mix the contents thoroughly.

-

Cooling: Cool the reaction mixture in an ice-water bath to maintain a controlled temperature.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the reaction mixture, ensuring the temperature is maintained between 20-24 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature (25 °C) for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (10:1) until the starting material is no longer visible[1].

-

Work-up: Upon completion, wash the reaction mixture with water. Neutralize the organic layer by washing again with water and then dry it over anhydrous magnesium sulfate.

-

Isolation: Filter the mixture to remove the drying agent. Concentrate the filtrate to dryness under reduced pressure (1720 Pa) at 25 °C to recover the dichloromethane.

-

Product: This procedure yields 548.0 g of a brownish-red oily product, which corresponds to a 97.7% yield with a purity of 99.66% as determined by HPLC. The product can solidify upon freezing at approximately -10°C[1].

The reaction of a benzyl alcohol with thionyl chloride in the presence of pyridine proceeds through an SN2 mechanism.

Caption: SN2 mechanism of benzyl alcohol chlorination with SOCl₂ and pyridine.

Alternative Chlorination Methods

While the thionyl chloride/pyridine method is robust, other reagents can also be employed for the chlorination of benzyl alcohols. These methods may offer advantages in terms of milder reaction conditions or different selectivity.

This method provides a rapid and highly chemoselective chlorination of benzyl alcohols under neutral conditions.

-

Experimental Protocol: To a solution of the benzyl alcohol in anhydrous DMSO, 2,4,6-trichloro-1,3,5-triazine (TCT) is added portion-wise. The reaction is stirred at room temperature and monitored by TLC. The reaction is typically complete within 10 to 40 minutes. An aqueous work-up is sufficient for purification[1].

-

Advantages: This method is very fast, proceeds in nearly quantitative yields, and is performed under neutral conditions, making it suitable for substrates with acid-labile functional groups[1].

This method utilizes sulfonyl chlorides, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a strong, non-nucleophilic base, DBU.

-

Experimental Protocol: To a solution of the benzyl alcohol in dichloromethane in an ice-water bath, DBU and the sulfonyl chloride are added. The reaction is then stirred at room temperature for a short period (e.g., 10 minutes). The product is isolated after concentration and purification by column chromatography[2].

-

Advantages: This is a facile and fast method that proceeds under mild conditions. It can be particularly useful for electron-deficient benzyl alcohols[2].

The Appel reaction converts alcohols to alkyl halides using triphenylphosphine and a tetrahalomethane.

-

Experimental Protocol: The benzyl alcohol is treated with triphenylphosphine and carbon tetrachloride in a suitable solvent like dichloromethane. The reaction is typically stirred at room temperature. The product is isolated by filtration to remove the triphenylphosphine oxide byproduct, followed by washing of the filtrate and concentration. Purification is achieved by column chromatography.

-

Advantages: The reaction proceeds under mild and neutral conditions.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis methods.

| Method | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Thionyl Chloride/Pyridine | SOCl₂, Pyridine | Dichloromethane | 2 hours | 20-25 | 97.7 | 99.66 (HPLC) | [1] |

| TCT/DMSO | TCT, DMSO | DMSO | 10-40 min | Room Temp | ~95-99 | High | [1] |

| Sulfonyl Chloride/DBU | MsCl or TsCl, DBU | Dichloromethane | ~10 min | 0 to Room Temp | Good | High | [2] |

| Appel Reaction | PPh₃, CCl₄ | Dichloromethane | Variable | Room Temp | High | High |

Experimental Workflow and Purification

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis and purification.

Purification Details

-

Thin-Layer Chromatography (TLC): A mobile phase of hexane:ethyl acetate (10:1) is effective for monitoring the reaction progress on silica gel plates[1].

-

Column Chromatography: For methods requiring chromatographic purification, silica gel is the standard stationary phase. The eluent system is typically a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate. The exact ratio should be determined by TLC analysis to achieve an Rf value of approximately 0.2-0.4 for the product.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method with a mobile phase of acetonitrile and water can be used for purity analysis[3].

Characterization of this compound

The structure and purity of the final product are confirmed by various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include aromatic protons in the region of 7.0-7.5 ppm and a characteristic singlet for the chloromethyl (-CH₂Cl) protons around 4.5-4.7 ppm.

-

¹³C NMR: Aromatic carbons will appear in the region of 120-140 ppm, and the chloromethyl carbon will be observed around 45 ppm.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include those for C-H stretching of the aromatic ring, C=C stretching of the aromatic ring, and C-Cl stretching.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (234.74 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.

Potential Side Reactions and Impurities

The primary side reaction of concern in the chlorination of benzyl alcohols is the formation of dibenzyl ether, which can occur under acidic conditions. The use of a base like pyridine in the thionyl chloride method helps to neutralize the HCl generated and suppress this side reaction. Other potential impurities may include unreacted starting material and byproducts from the chlorinating agent.

Conclusion

The synthesis of this compound from p-(phenylthio)benzyl alcohol is a well-established transformation with several effective methods available to the synthetic chemist. The thionyl chloride/pyridine method stands out for its high yield and purity on a preparative scale. Alternative methods using TCT/DMSO or sulfonyl chlorides/DBU offer milder and faster reaction conditions, which may be advantageous for certain applications. Careful selection of the synthetic route and purification method is crucial to obtain a high-quality product for use in further synthetic endeavors, particularly in the development of pharmaceutical agents.

References

Spectroscopic Analysis of 1-(Chloromethyl)-4-(phenylthio)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(Chloromethyl)-4-(phenylthio)benzene (CAS No. 1208-87-3). Due to the limited availability of public experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's chemical structure. Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 - 7.25 | Multiplet | 9H | Aromatic Protons (C₆H₅S- and -C₆H₄-) |

| ~4.58 | Singlet | 2H | Methylene Protons (-CH₂Cl) |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~138.0 | Aromatic Carbon (C-S on phenylthio group) |

| ~135.5 | Aromatic Carbon (C-CH₂Cl) |

| ~132.0 | Aromatic Carbons (para-C on phenylthio group) |

| ~130.0 | Aromatic Carbons (ortho/meta-C on -C₆H₄-) |

| ~129.5 | Aromatic Carbons (meta-C on phenylthio group) |

| ~127.0 | Aromatic Carbons (ortho-C on phenylthio group) |

| ~45.0 | Methylene Carbon (-CH₂Cl) |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3100-3000 | Medium | C-H (Aromatic) | Stretching |

| 2960-2850 | Medium | C-H (Aliphatic -CH₂-) | Stretching |

| 1580-1450 | Medium-Strong | C=C (Aromatic) | Stretching |

| 1250-1200 | Strong | C-Cl | Stretching |

| 750-690 | Strong | C-S (Thioether) | Stretching |

| 850-800 | Strong | C-H (p-disubstituted benzene) | Out-of-plane Bending |

Table 4: Predicted Mass Spectrometry Fragmentation Data

Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment Ion | Notes |

| 234/236 | [C₁₃H₁₁ClS]⁺˙ | Molecular ion (M⁺˙) peak with characteristic chlorine isotope pattern. |

| 199 | [C₁₃H₁₀S]⁺˙ | Loss of •Cl radical. |

| 125 | [C₇H₆Cl]⁺ | Benzylic cleavage, formation of chlorobenzyl cation. |

| 109 | [C₆H₅S]⁺ | Phenylthio cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl compounds. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates) to subtract atmospheric and instrumental absorptions.

-

Sample Spectrum: Record the spectrum of the prepared sample. The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: In EI mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural elucidation.

Caption: Logical workflow for spectroscopic analysis.

Physical properties of 1-(Chloromethyl)-4-(phenylthio)benzene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 1-(Chloromethyl)-4-(phenylthio)benzene, a compound of interest in organic synthesis and pharmaceutical research. This document outlines its boiling point and density, provides generalized experimental protocols for their determination, and illustrates its primary synthesis pathway.

Core Physical Properties

The physical characteristics of a compound are fundamental to its application in research and development, influencing reaction conditions, purification methods, and formulation strategies.

Data Presentation

The table below summarizes the reported boiling point and density for this compound.

| Physical Property | Value |

| Boiling Point | 372 °C[1] |

| Density | 1.22 g/cm³[1][2] |

Experimental Protocols

Precise and reproducible experimental methods are crucial for verifying the physical properties of chemical compounds. The following sections detail generalized protocols for the determination of the boiling point and density of organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample of an organic liquid is the capillary method.

Materials:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath, Thiele tube, or aluminum block)

-

Sample of this compound

Procedure:

-

A small quantity (a few drops) of this compound is placed into the test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is then heated gently and uniformly in the heating apparatus.

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume. For a liquid organic compound, this can be determined using a pycnometer or by direct mass and volume measurements.

Materials:

-

Pycnometer (specific gravity bottle) or a volumetric flask and a balance

-

Syringe or pipette

-

Sample of this compound

-

Balance (analytical, with a precision of at least 0.001 g)

Procedure using a Volumetric Flask:

-

An empty, clean, and dry volumetric flask of a known volume (e.g., 5 or 10 mL) is accurately weighed.

-

The flask is carefully filled with this compound up to the calibration mark. A syringe or pipette can be used for precise addition.

-

The filled flask is then reweighed.

-

The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

-

The density is calculated by dividing the mass of the liquid by the known volume of the flask.

Synthesis Pathway

This compound is commonly synthesized from 4-(phenylthio)benzyl alcohol. The following diagram illustrates this key reaction step.

Caption: Synthesis from 4-(phenylthio)benzyl alcohol.

References

An In-Depth Technical Guide to the Key Chemical Reactions of 1-(Chloromethyl)-4-(phenylthio)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)-4-(phenylthio)benzene is a versatile bifunctional molecule that serves as a crucial building block in organic synthesis, particularly in the development of pharmacologically active compounds. Its structure, featuring a reactive benzylic chloride and a phenylthio ether, allows for a variety of chemical transformations. The chloromethyl group is an excellent electrophile, susceptible to nucleophilic substitution, while the phenylthio moiety can influence the electronic properties of the benzene ring and can itself be a site for further chemical modification. This technical guide provides a detailed overview of the core chemical reactions involving this compound, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate its application in research and development.

Core Chemical Reactions

The reactivity of this compound is dominated by the lability of the chlorine atom in the chloromethyl group, making it an excellent substrate for SN2 reactions. This section details its synthesis and key nucleophilic substitution reactions.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the chlorination of 4-(phenylthio)benzyl alcohol using a suitable chlorinating agent, such as thionyl chloride.

Experimental Protocol:

A general procedure for the synthesis of this compound from 4-(phenylthio)benzyl alcohol is as follows:

-

To a 5000 mL reaction flask, add 518.0 g of 4-(phenylthio)benzyl alcohol, 147 mL of pyridine, and 2444 mL of dichloromethane at room temperature (25 °C).

-

Mix the components well and then cool the flask in an ice-water bath.

-

Slowly add thionyl chloride dropwise to the reaction mixture, maintaining the temperature between 20-24 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature (25 °C) for 2 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (10:1).

-

Upon completion of the reaction, wash the mixture with water.

-

Neutralize the organic layer with water and then dry it over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure (1720 Pa) at 25 °C to remove the dichloromethane.

-

The resulting brownish-red oily product is this compound. The product can be solidified by freezing at approximately -10°C.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 97.7% | [1] |

| Purity (HPLC) | 99.66% | [1] |

Synthesis Workflow:

Caption: Synthesis of this compound.

Nucleophilic Substitution Reactions

The benzylic chloride in this compound is readily displaced by a wide range of nucleophiles. These reactions are fundamental to its utility as a synthetic intermediate.

A significant application of this compound is in the synthesis of the antifungal drug, Fenticonazole. In this synthesis, it acts as an alkylating agent for an imidazole derivative.

Experimental Protocol:

The synthesis of fenticonazole nitrate involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with this compound.

-

In a thoroughly dried three-necked flask under a nitrogen atmosphere, dissolve (S)-(+)-2-(1H-imidazolyl-1)-1-(2,4-dichlorophenyl) ethanol in anhydrous DMSO.

-

While maintaining the temperature between 15-35 °C, slowly add sodium hydride.

-

After the addition is complete, warm the mixture to 45-65 °C until gas evolution ceases, then cool it back to 15-35 °C.

-

In a separate flask, dissolve this compound in anhydrous DMSO.

-

Slowly add the this compound solution to the first reaction mixture with stirring.

-

Continue stirring for approximately 12 hours, monitoring the disappearance of the this compound spot by TLC.

-

Pour the reaction mixture into water and extract the aqueous layer with diethyl ether.

-

Combine the organic phases and wash with water until neutral.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and slowly add the filtrate to an excess of nitric acid in diethyl ether with stirring to precipitate an oily substance.

-

Store the mixture in a refrigerator for about 24 hours to allow the oily substance to solidify.

-

Collect the solid by suction filtration, wash with ether, and recrystallize from ethanol to obtain fenticonazole nitrate.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Total Yield | >15% | [2] |

Fenticonazole Synthesis Workflow:

References

An In-depth Technical Guide to 1-(Chloromethyl)-4-(phenylthio)benzene: Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Chloromethyl)-4-(phenylthio)benzene, a key bifunctional molecule, serves as a critical intermediate in the synthesis of various organic compounds, most notably the broad-spectrum antifungal agent, Fenticonazole. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and its subsequent use in the preparation of Fenticonazole are presented. Furthermore, this document elucidates the synthetic pathway and mechanism of action of Fenticonazole, offering valuable insights for professionals in drug development and medicinal chemistry.

Introduction

This compound, also known as 4-phenylthiobenzyl chloride, is an organic compound featuring a chloromethyl group and a phenylthio group attached to a central benzene ring. This unique structure makes it a versatile reagent in organic synthesis, particularly in the introduction of the 4-(phenylthio)benzyl moiety. While the specific historical details of its initial discovery are not prominently documented in readily available literature, its significance emerged with the development of imidazole-based antifungal agents. Its primary and most well-documented application is as a crucial building block in the synthesis of Fenticonazole, an antifungal drug developed by Recordati S.p.A.[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1208-87-3 | [2][3] |

| Molecular Formula | C₁₃H₁₁ClS | [2][3] |

| Molecular Weight | 234.74 g/mol | [2][3] |

| Appearance | Yellow to brown liquid | [4] |

| Boiling Point | 372 °C | [4] |

| Density | 1.22 g/mL | [4] |

| Flash Point | 167 °C | [4] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the chlorination of 4-(phenylthio)benzyl alcohol.

Experimental Protocol: Synthesis from 4-(Phenylthio)benzyl Alcohol

This protocol is adapted from established synthetic methods.

Materials:

-

4-(Phenylthio)benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Reaction flask (e.g., 5000 mL round-bottom flask)

-

Dropping funnel

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus (with hexane:ethyl acetate = 10:1 as eluent)

Procedure:

-

To a 5000 mL reaction flask, add 518.0 g of 4-(phenylthio)benzyl alcohol, 147 mL of pyridine, and 2444 mL of dichloromethane at room temperature (25 °C).

-

Mix the contents of the flask thoroughly and then cool the mixture in an ice-water bath.

-

Slowly add thionyl chloride dropwise to the reaction mixture, maintaining the temperature between 20-24 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature (25 °C) for 2 hours.

-

Monitor the progress of the reaction by TLC using a hexane:ethyl acetate (10:1) solvent system until the starting material is consumed.

-

Upon completion, quench the reaction by washing the mixture with water.

-

Neutralize the organic layer by washing it again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure (1720 Pa) at 25 °C using a rotary evaporator to remove the dichloromethane.

-

The resulting brownish-red oily product is this compound. A yield of approximately 548.0 g (97.7%) with a purity of 99.66% (by HPLC) can be expected. The product may solidify upon cooling to -10°C[3].

References

An In-depth Technical Overview of 1-(Chloromethyl)-4-(phenylthio)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on the chemical compound 1-(Chloromethyl)-4-(phenylthio)benzene, a molecule of interest in synthetic chemistry and potentially for further applications in drug development and material science.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₁₃H₁₁ClS[1][2][3] |

| Molecular Weight | 234.74 g/mol [1][2] |

| IUPAC Name | This compound |

| CAS Number | 1208-87-3[2][3] |

Structural Information

To facilitate a deeper understanding of its chemical nature, the structural components of this compound are illustrated in the following diagram. The molecule is comprised of a central benzene ring substituted with a chloromethyl group and a phenylthio group.

References

Stability and Storage of 1-(Chloromethyl)-4-(phenylthio)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the chemical compound 1-(Chloromethyl)-4-(phenylthio)benzene. The information is critical for ensuring the integrity of the compound in research and development, particularly in the context of drug discovery and manufacturing where purity and stability are paramount. This document outlines potential degradation pathways, proposes a comprehensive stability testing protocol, and provides guidance on appropriate storage to minimize degradation.

Chemical Profile and Inherent Stability

This compound possesses two primary functional groups that influence its stability: a benzylic chloride and a diaryl thioether. The benzylic chloride moiety is susceptible to nucleophilic substitution reactions, particularly hydrolysis, which can be catalyzed by acidic or basic conditions. The thioether linkage is prone to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. Exposure to light and elevated temperatures can also promote degradation.

Forced Degradation and Stability-Indicating Analysis

To fully understand the stability profile of this compound, a forced degradation study is essential. Such studies, as outlined in the International Council for Harmonisation (ICH) guideline Q1A, are designed to identify potential degradation products and establish degradation pathways.[4][5] This information is then used to develop and validate a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, which can accurately quantify the parent compound in the presence of its degradants.[1][6]

Predicted Degradation Pathways

Based on the chemical structure, the following degradation pathways are anticipated under stress conditions:

-

Hydrolysis: The chloromethyl group is expected to hydrolyze to a hydroxymethyl group, forming (4-(phenylthio)phenyl)methanol. This reaction can be catalyzed by both acidic and basic conditions.[7][8]

-

Oxidation: The thioether sulfur atom can be oxidized, typically by agents like hydrogen peroxide, to form 1-(chloromethyl)-4-(phenylsulfinyl)benzene (the sulfoxide) and further to 1-(chloromethyl)-4-(phenylsulfonyl)benzene (the sulfone).[2][9][10]

-

Photodegradation: Exposure to UV or visible light may lead to the formation of radical species, potentially causing a variety of degradation products. Aromatic sulfides can undergo photooxidation.

-

Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, including those that may not occur at ambient temperatures.[11]

The following diagram illustrates the primary predicted degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following sections detail a proposed experimental protocol for conducting a forced degradation study and developing a stability-indicating HPLC method for this compound.

Forced Degradation Study Protocol

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Methanol, HPLC grade

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Repeat with 1 M HCl.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Repeat with 1 M NaOH. Neutralize the solution with an equivalent amount of acid before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Repeat with 30% H₂O₂.

-

Thermal Degradation: Place a solid sample of the compound in a hot air oven at 80°C for 48 hours. Also, heat a solution of the compound (in ACN) at 60°C for 48 hours.

-

Photolytic Degradation: Expose a solid sample and a solution (in ACN) to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

-

-

Sample Analysis: At appropriate time points, withdraw samples, dilute with mobile phase to a suitable concentration (e.g., 100 µg/mL), and analyze by HPLC.

The following diagram outlines the workflow for the proposed forced degradation study.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Proposed Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of Acetonitrile and Water.

-

Initial conditions: 50% Acetonitrile, 50% Water

-

Gradient: Linearly increase to 90% Acetonitrile over 20 minutes.

-

Hold at 90% Acetonitrile for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

This method would need to be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation and Interpretation

The following tables present hypothetical, yet chemically plausible, results from the proposed forced degradation study. This data is for illustrative purposes to demonstrate how stability data for this compound would be presented.

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

| Stress Condition | Duration | % Assay of Parent Compound | Major Degradation Product(s) | % Degradation |

| Control | 48 hrs | 99.8% | - | <0.2% |

| 0.1 M HCl | 24 hrs | 92.5% | (4-(phenylthio)phenyl)methanol | 7.3% |

| 1 M NaOH | 8 hrs | 85.2% | (4-(phenylthio)phenyl)methanol | 14.6% |

| 3% H₂O₂ | 24 hrs | 90.1% | Sulfoxide | 9.7% |

| 30% H₂O₂ | 24 hrs | 78.4% | Sulfoxide, Sulfone | 21.4% |

| Thermal (80°C, solid) | 48 hrs | 98.1% | Minor unidentified peaks | 1.7% |

| Photolytic (ICH Q1B) | - | 94.3% | Multiple minor degradants | 5.5% |

Table 2: Purity and Assay Data Under Recommended Storage (Hypothetical Data)

| Storage Condition | Time Point | Assay (%) | Total Impurities (%) |

| 2-8°C | Initial | 99.9% | 0.1% |

| 3 Months | 99.8% | 0.2% | |

| 6 Months | 99.7% | 0.3% | |

| 25°C / 60% RH | Initial | 99.9% | 0.1% |

| 3 Months | 98.5% | 1.5% | |

| 6 Months | 97.2% | 2.8% |

Recommended Storage Conditions and Conclusion

Based on the potential degradation pathways and the illustrative data, this compound is sensitive to hydrolysis (especially under basic conditions) and oxidation. It shows moderate sensitivity to light and is relatively stable to dry heat.

Recommended Storage: To ensure long-term stability, this compound should be stored in a well-sealed container, protected from light, at refrigerated temperatures (2-8°C) . Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize oxidative degradation.

This technical guide provides a framework for understanding and managing the stability of this compound. For any critical application, it is imperative that researchers perform their own stability studies to generate specific data relevant to their unique formulation and storage conditions.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. scispace.com [scispace.com]

- 8. chemistry1.quora.com [chemistry1.quora.com]

- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. High-temperature thermal decomposition of benzyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(Chloromethyl)-4-(phenylthio)benzene: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 1-(chloromethyl)-4-(phenylthio)benzene, a valuable intermediate in pharmaceutical and materials science research. The protocol herein details the conversion of 4-(phenylthio)benzyl alcohol to the target compound, outlining the necessary reagents, equipment, procedural steps, and safety precautions.

Chemical Properties and Data

The following table summarizes the key physical and chemical properties of the starting material, reagents, and the final product. This data is essential for safe handling, reaction monitoring, and product characterization.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) |

| 4-(Phenylthio)benzyl alcohol | 6317-56-2 | C₁₃H₁₂OS | 216.30 | N/A | N/A | N/A |

| Thionyl chloride | 7719-09-7 | SOCl₂ | 118.97 | 79 | 1.636 | None |

| Pyridine | 110-86-1 | C₅H₅N | 79.10 | 115 | 0.982 | 20 |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | 40 | 1.33 | None |

| This compound | 1208-87-3 | C₁₃H₁₁ClS | 234.74 | 372 | 1.22 | 167 |

Experimental Protocol

This protocol is adapted from established synthetic procedures and is intended for execution by trained chemists in a well-equipped laboratory.[1]

Materials and Equipment

-

5000 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Fume hood

Reagents

-

4-(Phenylthio)benzyl alcohol (518.0 g)

-

Pyridine (147 mL)[1]

-

Dichloromethane (2444 mL)[1]

-

Thionyl chloride

-

Water (for washing)

-

Anhydrous magnesium sulfate

-

TLC eluent: Hexane:Ethyl Acetate (10:1)

Procedure

-

Reaction Setup: In a 5000 mL reaction flask situated in a fume hood, combine 518.0 g of 4-(phenylthio)benzyl alcohol, 147 mL of pyridine, and 2444 mL of dichloromethane.[1]

-

Cooling: Stir the mixture at room temperature (25 °C) until all solids have dissolved. Subsequently, cool the flask in an ice-water bath to lower the internal temperature.[1]

-

Addition of Thionyl Chloride: While maintaining the temperature between 20-24 °C, slowly add thionyl chloride dropwise to the reaction mixture using a dropping funnel.[1]

-

Reaction: After the addition of thionyl chloride is complete, remove the ice-water bath and allow the reaction mixture to stir at room temperature (25 °C) for 2 hours.[1]

-

Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a 10:1 mixture of hexane and ethyl acetate as the eluent. The reaction is considered complete when the starting material (4-phenylthiobenzyl alcohol) is no longer visible on the TLC plate.[1]

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and wash it with water. Neutralize any remaining acid by washing again with water until the aqueous layer is neutral. Dry the organic layer over anhydrous magnesium sulfate.[1]

-

Purification: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure (1720 Pa) at 25 °C to remove the dichloromethane.[1]

-

Product Isolation: The resulting brownish-red oily product is this compound. A yield of approximately 97.7% with a purity of 99.66% (as determined by HPLC) can be expected. The product may solidify upon cooling to -10°C.[1]

Safety Precautions

General: This procedure must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

-

Thionyl chloride: Highly corrosive and toxic if inhaled.[2][3][4] It reacts violently with water, releasing toxic gases.[3] Handle with extreme care and avoid any contact with moisture.

-

Pyridine: Flammable liquid and harmful if swallowed, in contact with skin, or if inhaled.[5][6][7] It can cause skin irritation.[5]

-

Dichloromethane: A volatile solvent that is a suspected carcinogen.[8][9][10] It can cause skin and eye irritation.[11]

-

This compound: May cause skin, eye, and respiratory irritation. Handle with care.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | 1208-87-3 [chemicalbook.com]

- 2. westliberty.edu [westliberty.edu]

- 3. chemicalbook.com [chemicalbook.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. carlroth.com [carlroth.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. kishida.co.jp [kishida.co.jp]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. fishersci.com [fishersci.com]

- 10. chemos.de [chemos.de]

- 11. thermofishersci.in [thermofishersci.in]

Application Notes and Protocols: 1-(Chloromethyl)-4-(phenylthio)benzene in Pharmaceutical Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-(Chloromethyl)-4-(phenylthio)benzene as a key reactant in the synthesis of the broad-spectrum antifungal agent, Fenticonazole. This document includes a summary of its antifungal activity, a detailed experimental protocol for the synthesis of Fenticonazole Nitrate, and visual diagrams to illustrate the synthetic workflow and the drug's mechanism of action.

Application in the Synthesis of Fenticonazole

This compound, also known as 4-phenylthiobenzyl chloride, is a crucial intermediate in the production of Fenticonazole. Fenticonazole is an imidazole derivative with a wide range of antimycotic activity against dermatophytes and yeasts.[1] It is a synthetic compound, and its preparation involves the condensation of two primary intermediates: 1-(2,4-dichlorophenyl)-2-imidazole ethanol and this compound.[2]

Antifungal Activity of Fenticonazole

Fenticonazole exhibits potent antifungal properties against a variety of fungal pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of Fenticonazole against several fluconazole-resistant Candida species.

| Fungal Species | Fluconazole Resistance Status | Fenticonazole MIC Range (mg/liter) |

| Candida albicans | Non-resistant | 0.25 - 2 |

| Candida albicans | Resistant | 1 - 8 |

| Candida glabrata | Non-resistant | 0.5 - 2 |

| Candida glabrata | Resistant | 0.5 - 4 |

Data sourced from a study on the in vitro activity of Fenticonazole against fluconazole-resistant Candida species.

Experimental Protocol: Synthesis of Fenticonazole Nitrate

This protocol details the synthesis of Fenticonazole Nitrate from 1-(2,4-dichlorophenyl)-2-imidazolyl ethanol and this compound, as adapted from patent literature.[1]

Materials

-

1-(2,4-dichlorophenyl)-2-imidazolyl ethanol

-

This compound (4-thiophenyl benzyl chloride)

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Polyethylene glycol 400 (PEG-400)

-

Ether

-

Anhydrous sodium sulfate

-

Concentrated nitric acid

-

95% Ethanol

Procedure

-

Reaction Setup: In a 1000 ml three-necked flask, add 25.6 g (0.1 mol) of 1-(2,4-dichlorophenyl)-2-imidazolyl ethanol, 120 ml of tetrahydrofuran (THF), 40 ml of water, 6 g (0.15 mol) of sodium hydroxide, and 1.2 g of PEG-400.

-

Addition of Reactant: Slowly heat the mixture to reflux. While stirring, slowly add a solution of 30 g (0.12 mol, 95% purity) of this compound. The addition should take approximately 30 minutes.

-

Reaction: Maintain the reaction at a constant temperature with stirring for 4 hours.

-

Work-up: After cooling, add 400 ml of ether to the reaction mixture. Separate the layers in a separatory funnel. Extract the aqueous layer twice with 200 ml of ether each time.

-

Isolation of Fenticonazole Base: Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate. Filter the solution.

-

Formation of Nitrate Salt: Slowly add 10 ml of concentrated nitric acid to the filtrate at room temperature with stirring. A solid will precipitate out.

-

Purification: Collect the solid by suction filtration and wash with diethyl ether. Recrystallize the crude product from 95% ethanol to obtain pure Fenticonazole Nitrate. The reported yield is 37.3 g (82.1%).[3]

Synthesis and Mechanism of Action Diagrams

Synthesis of Fenticonazole

The following diagram illustrates the synthetic pathway for Fenticonazole.

Caption: Synthesis of Fenticonazole from its precursors.

Mechanism of Action of Fenticonazole

Fenticonazole exerts its antifungal effect through a multi-faceted mechanism, primarily by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.

Caption: Fenticonazole's mechanism of action.

Other Potential Applications

While the primary documented application of this compound in pharmaceutical synthesis is for Fenticonazole, related benzylthio compounds are utilized in the synthesis of other biologically active molecules. For instance, various 2-benzylthio-4-chlorobenzenesulfonamide derivatives have been synthesized and investigated for their potential antitumor activities. However, the direct synthesis of these sulfonamides starting from this compound is not well-documented in the reviewed literature. Further research may explore the utility of this compound as a versatile starting material for a broader range of pharmaceutical compounds.

References

- 1. CN101955462B - Fenticonazole nitrate, preparation of levorotatory form and dextrorotatory form and application of levorotatory form in preparing antifungal medicaments - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. CN102180835B - The synthesis of imidazole aromatic alcohol analog derivative and preparation thereof - Google Patents [patents.google.com]

HPLC analysis method for 1-(Chloromethyl)-4-(phenylthio)benzene

An has been developed to ensure the quality and purity of this important chemical intermediate. This document provides a comprehensive protocol for the analysis, including detailed experimental procedures, data presentation, and method validation in line with industry standards. This application note is intended for researchers, scientists, and professionals in drug development who require a reliable method for the quantification and purity assessment of 1-(Chloromethyl)-4-(phenylthio)benzene.

Introduction

This compound is a key building block in the synthesis of various organic compounds, including active pharmaceutical ingredients. Its purity is critical to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of moderately non-polar compounds like this compound.

This application note describes a robust RP-HPLC method for the analysis of this compound. The method is designed to be specific, accurate, precise, and linear over a defined concentration range.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Structure | |

| Molecular Formula | C13H11ClS |

| Molecular Weight | 234.74 g/mol [1] |

| CAS Number | 1208-87-3[1] |

| Appearance | Yellow to brown liquid |

| Solubility | Soluble in organic solvents such as acetonitrile and methanol |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity >99%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or Formic acid for MS-compatibility) (AR grade)[2]

-

Methanol (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The detailed chromatographic conditions are outlined in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |

| Gradient Elution | 0-2 min: 60% B; 2-10 min: 60% to 90% B; 10-12 min: 90% B; 12-12.1 min: 90% to 60% B; 12.1-15 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| UV Detection | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Sample and Standard Preparation

-

Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL.

-

Sample Solution: Prepare the sample solution in acetonitrile at a target concentration of 100 µg/mL.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from any impurities or degradation products. Peak purity should be greater than 990. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range of 10-150 µg/mL. |

| Accuracy (% Recovery) | 98.0% - 102.0% for three concentration levels (80%, 100%, and 120% of the target concentration). |

| Precision (% RSD) | Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 2.0%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2). |

Potential Impurities

The developed HPLC method should be capable of separating this compound from its potential process-related impurities and degradation products. Common impurities may arise from the starting materials or side reactions during synthesis.

| Impurity Name | Structure |

| Thiophenol | |

| 4-Chlorobenzyl alcohol | |

| Bis(4-(phenylthio)phenyl)methane |

Data Presentation

A summary of the quantitative data obtained during method validation is presented below.

Linearity

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 10 | 125.3 |

| 25 | 315.8 |

| 50 | 628.1 |

| 75 | 940.5 |

| 100 | 1255.2 |

| 150 | 1880.7 |

| Correlation Coefficient (r²) | 0.9995 |

Accuracy and Precision

| Concentration Level | Recovery (%) | RSD (%) (n=3) |

| 80% | 99.5 | 0.8 |

| 100% | 100.2 | 0.5 |

| 120% | 101.1 | 0.6 |

| Repeatability (100 µg/mL, n=6) | - | 0.7% |

| Intermediate Precision | - | 1.2% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis.

Method Validation Logic

The logical relationship between the different parameters of method validation is depicted in the diagram below.

Caption: Method validation parameters.

Conclusion

The developed reverse-phase HPLC method provides a reliable and robust tool for the quantitative analysis and purity assessment of this compound. The method has been validated in accordance with ICH guidelines and is demonstrated to be specific, linear, accurate, and precise. This application note serves as a comprehensive guide for implementing this analytical procedure in a quality control or research laboratory setting.

References

The Pivotal Role of 1-(Chloromethyl)-4-(phenylthio)benzene in the Synthesis of Fenticonazole Nitrate: A Detailed Guide for Researchers

For Immediate Release

This application note provides a comprehensive overview of the critical role of the chemical intermediate, 1-(chloromethyl)-4-(phenylthio)benzene, in the multi-step synthesis of the broad-spectrum antifungal agent, fenticonazole nitrate. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers, scientists, and drug development professionals in the effective laboratory-scale preparation of this active pharmaceutical ingredient (API).

Fenticonazole nitrate is a well-established imidazole derivative antimycotic agent. Its synthesis is a convergent process that hinges on the successful preparation and subsequent condensation of two key intermediates: this compound and 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. This document elucidates the synthetic pathway, providing validated protocols for each critical stage.

Synthetic Pathway Overview

The synthesis of fenticonazole nitrate can be logically divided into three primary stages:

-

Synthesis of Intermediate I: Preparation of this compound.

-

Synthesis of Intermediate II: Preparation of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

-

Final Condensation and Salt Formation: Reaction of the two intermediates to form the fenticonazole base, followed by conversion to the nitrate salt.

The overall synthetic scheme is depicted below:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of fenticonazole nitrate and its intermediates.

| Parameter | Intermediate I: this compound | Intermediate II: 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)-ethanol | Fenticonazole Nitrate |

| Molecular Formula | C₁₃H₁₁ClS | C₁₁H₁₀Cl₂N₂O | C₂₄H₂₁Cl₂N₃O₄S |

| Molecular Weight | 234.74 g/mol | 257.12 g/mol | 518.41 g/mol |

| Typical Yield | ~97.7%[1] | ~92%[2] | >15% (overall)[3] |

| Melting Point | Not reported | 132.5-133.8 °C[2] | 136 °C[4] |

| Appearance | Brownish-red oily product[1] | White solid | White crystalline powder[4] |

| Key Analytical Data | HPLC Purity: 99.66%[1] | - | λmax: 252 nm (Methanol)[4] |

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Protocol 1: Synthesis of this compound (Intermediate I)

This protocol outlines the synthesis of the key intermediate, this compound, from 4-phenylthiobenzyl alcohol.[1]